Furan-2,5-dicarboxamide synthesis from furan-2,5-dicarboxylic acid
Furan-2,5-dicarboxamide synthesis from furan-2,5-dicarboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Furan-2,5-dicarboxamide, a derivative of the bio-based platform chemical furan-2,5-dicarboxylic acid (FDCA), is a molecule of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive scaffold for the design of novel pharmaceuticals and functional polymers. This technical guide provides an in-depth overview of the primary synthetic routes for the preparation of furan-2,5-dicarboxamide from furan-2,5-dicarboxylic acid. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are presented to facilitate its synthesis and further exploration by the scientific community.
Introduction
Furan-2,5-dicarboxylic acid (FDCA) is a key bio-based building block, often highlighted as a sustainable alternative to terephthalic acid.[1] Its derivatives, including esters, amides, and halides, are valuable intermediates in the synthesis of a wide array of chemical entities.[2][3] Furan-2,5-dicarboxamide, in particular, has been investigated for its potential in various applications, including as an anti-inflammatory agent and for its polynucleotide-binding activity.[4] This guide focuses on the chemical conversion of FDCA to its corresponding diamide, furan-2,5-dicarboxamide, outlining the most prevalent and effective synthetic strategies.
Synthetic Pathways from Furan-2,5-dicarboxylic Acid
The synthesis of furan-2,5-dicarboxamide from FDCA can be broadly categorized into two main approaches: a direct, one-pot amidation and an indirect, two-step process involving the activation of the carboxylic acid groups. While direct amidation appears more streamlined, the indirect methods often provide higher yields and purity of the desired diamide.
Indirect Synthesis via Furan-2,5-dicarbonyl Dichloride
This is a robust and widely employed method that proceeds in two discrete steps: the conversion of FDCA to its highly reactive diacyl chloride, followed by amidation with an ammonia source.
Indirect Synthesis via Dimethyl Furan-2,5-dicarboxylate
This pathway involves the initial esterification of FDCA to its dimethyl ester, which is then subjected to ammonolysis to yield the diamide. This method is advantageous as the intermediate diester is often easier to purify than the diacyl chloride.
Direct Amidation of Furan-2,5-dicarboxylic Acid
Direct conversion of FDCA to its diamide using coupling agents is also a possible route. However, regioselective mono-amidation is often a competing reaction, and the formation of the diamide in high yields can be challenging.[2][4] The use of coupling agents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) has been reported to predominantly yield the monoamide, with only trace amounts of the symmetric diamide being detected.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of furan-2,5-dicarboxamide and its immediate precursors.
Table 1: Synthesis of Furan-2,5-dicarbonyl Dichloride from FDCA
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Oxalyl chloride | - | - | - | - | [5] |
| Phosphorus pentachloride | - | - | - | 65 | [3] |
| Thionyl chloride | - | - | - | - | [3] |
Table 2: Synthesis of Furan-2,5-dicarboxamide from Furan-2,5-dicarbonyl Dichloride
| Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Aminopyrazine | - | - | - | 71 | [5] |
| 2-Aminopyrimidine | - | - | - | 44.5 | [5] |
| 5-Aminopyrimidine | - | - | - | 58 | [5] |
| 4-Nitroaniline | - | - | - | 82 | [5] |
Table 3: Synthesis of Dimethyl Furan-2,5-dicarboxylate from FDCA
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Dimethyl carbonate, Lithium carbonate, Tetramethylammonium bromide | N,N-dimethylformamide | 150 | 10 | 98.62 | [6] |
| Methanol, p-toluenesulfonic acid | Methanol | Reflux | 3 | 68 | [3] |
Table 4: Synthesis of Furan-2,5-dicarboxamide from Dimethyl Furan-2,5-dicarboxylate
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Diethylamine (for monoamide) | Methanol | Room Temperature | - | 87 | [3] |
Note: Specific yield for the diamide via this route was not detailed in the searched literature, though the synthesis of a monoamide is reported.
Experimental Protocols
Synthesis of Furan-2,5-dicarbonyl Dichloride
This protocol is adapted from the synthesis of related dicarboxamides.[5]
Materials:
-
Furan-2,5-dicarboxylic acid (FDCA)
-
Oxalyl chloride
Procedure:
-
To a flask containing furan-2,5-dicarboxylic acid (1.0 eq), add an excess of oxalyl chloride (4.0 eq).
-
The reaction mixture is typically stirred at room temperature until the evolution of gas ceases, indicating the completion of the reaction. The reaction progress can be monitored by the dissolution of the solid FDCA.
-
The excess oxalyl chloride is removed under reduced pressure to yield the crude furan-2,5-dicarbonyl dichloride, which can be used in the next step without further purification.
Synthesis of Furan-2,5-dicarboxamide from Furan-2,5-dicarbonyl Dichloride
This protocol is a general procedure based on the synthesis of N-substituted furan-2,5-dicarboxamides.[5]
Materials:
-
Furan-2,5-dicarbonyl dichloride
-
Aqueous ammonia (or desired amine)
-
Anhydrous solvent (e.g., THF, DCM)
Procedure:
-
Dissolve the crude furan-2,5-dicarbonyl dichloride in a suitable anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add an excess of a concentrated aqueous ammonia solution (or the desired amine, 4.0 eq) to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
The resulting precipitate is collected by filtration, washed with water and a suitable organic solvent, and then dried under vacuum to yield furan-2,5-dicarboxamide.
-
Further purification can be achieved by recrystallization or column chromatography.
Synthesis of Dimethyl Furan-2,5-dicarboxylate
This protocol is based on the method described by Su Kunmei et al.[6]
Materials:
-
Furan-2,5-dicarboxylic acid (FDCA)
-
Dimethyl carbonate
-
Lithium carbonate
-
Tetramethylammonium bromide
-
N,N-dimethylformamide (DMF)
Procedure:
-
In a three-necked flask, add N,N-dimethylformamide, furan-2,5-dicarboxylic acid (1.0 eq), dimethyl carbonate (5.0 eq), lithium carbonate (0.1 eq), and tetramethylammonium bromide (0.33 eq).
-
Heat the heterogeneous reaction mixture to 150 °C in an oil bath over 30 minutes.
-
Maintain the reaction at 150 °C with magnetic stirring for 10 hours.
-
After the reaction, allow the mixture to cool and stand. The product, dimethyl furan-2,5-dicarboxylate, can be isolated from the supernatant. The reported yield is 98.62%.[6]
Ammonolysis of Dimethyl Furan-2,5-dicarboxylate
A general procedure for ammonolysis of esters.
Materials:
-
Dimethyl furan-2,5-dicarboxylate
-
Ammonia solution (e.g., 7N NH₃ in methanol)
Procedure:
-
Dissolve dimethyl furan-2,5-dicarboxylate in a minimal amount of a suitable solvent (e.g., methanol).
-
Add a large excess of a saturated solution of ammonia in methanol.
-
Stir the mixture in a sealed vessel at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting solid is washed with a non-polar solvent to remove any unreacted starting material and then dried to yield furan-2,5-dicarboxamide.
Conclusion
The synthesis of furan-2,5-dicarboxamide from furan-2,5-dicarboxylic acid is most effectively achieved through indirect, two-step methodologies. The route proceeding via the furan-2,5-dicarbonyl dichloride intermediate is well-documented for producing various N-substituted diamides with good to excellent yields. Alternatively, the pathway involving the synthesis and subsequent ammonolysis of dimethyl furan-2,5-dicarboxylate offers a high-yielding method for the diester precursor, suggesting a viable, albeit less directly documented, route to the target diamide. Direct amidation of FDCA, while seemingly more atom-economical, is prone to the formation of the monoamide and is therefore less suitable for the high-yield synthesis of furan-2,5-dicarboxamide. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community, enabling further research and application of this promising furanic compound.
References
- 1. A scalable carboxylation route to furan-2,5-dicarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Dimethyl Furan-2,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]
